molecular formula C7H15N3O B326695 [(Z)-4-methylpentan-2-ylideneamino]urea

[(Z)-4-methylpentan-2-ylideneamino]urea

Cat. No.: B326695
M. Wt: 157.21 g/mol
InChI Key: HOXAJWHRILSLKM-TWGQIWQCSA-N
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Description

[(Z)-4-methylpentan-2-ylideneamino]urea is an organic compound with the molecular formula C7H15N3O It is a derivative of semicarbazone, formed by the reaction of semicarbazide with 4-methyl-2-pentanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-4-methylpentan-2-ylideneamino]urea typically involves the reaction of 4-methyl-2-pentanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-4-methylpentan-2-ylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines or hydrazones.

    Substitution: Various substituted semicarbazones.

Scientific Research Applications

[(Z)-4-methylpentan-2-ylideneamino]urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(Z)-4-methylpentan-2-ylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The semicarbazone group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanone: A precursor in the synthesis of [(Z)-4-methylpentan-2-ylideneamino]urea.

    Semicarbazide: Reacts with ketones to form semicarbazones.

    Hydrazones: Structurally similar compounds with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 4-methyl-2-pentanone and semicarbazide. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

[(Z)-4-methylpentan-2-ylideneamino]urea

InChI

InChI=1S/C7H15N3O/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)/b9-6-

InChI Key

HOXAJWHRILSLKM-TWGQIWQCSA-N

Isomeric SMILES

CC(C)C/C(=N\NC(=O)N)/C

SMILES

CC(C)CC(=NNC(=O)N)C

Canonical SMILES

CC(C)CC(=NNC(=O)N)C

Origin of Product

United States

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